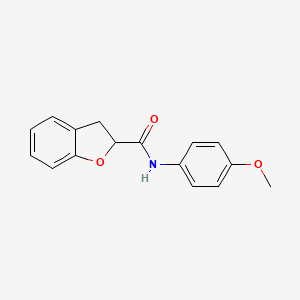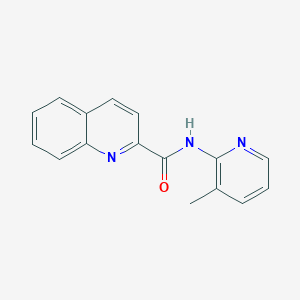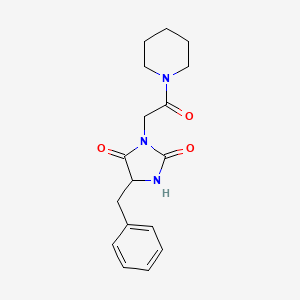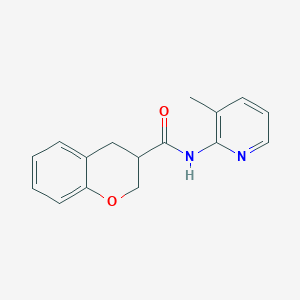![molecular formula C13H19NO4S B7465400 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7465400.png)
2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid, also known as MPA, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. MPA is a derivative of ibuprofen and has been shown to have similar anti-inflammatory effects. In recent years, MPA has gained attention in scientific research for its potential applications in various fields.
Mecanismo De Acción
2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response and are responsible for causing pain and swelling. By inhibiting the activity of COX enzymes, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid reduces the production of prostaglandins and thereby reduces inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to have other biochemical and physiological effects. 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to reduce oxidative stress and to have neuroprotective effects. Additionally, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to have potential anti-tumor properties and has been investigated as a potential treatment for various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid in laboratory experiments is its well-established synthesis method and availability. Additionally, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been extensively studied and its mechanism of action is well understood. However, one limitation of using 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid in laboratory experiments is its potential side effects, which may confound the results of experiments.
Direcciones Futuras
There are several future directions for the use of 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid in scientific research. One area of future research is the investigation of 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid as a potential treatment for various types of cancer. Additionally, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is also needed to investigate the potential side effects of 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid and to develop safer and more effective alternatives.
Métodos De Síntesis
The synthesis of 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid involves the reaction of ibuprofen with sulfonyl chloride and isopropylamine. The resulting compound is then further purified to obtain 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid. The synthesis method of 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been well established and is widely used in laboratories.
Aplicaciones Científicas De Investigación
2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been used in various scientific research studies due to its anti-inflammatory and analgesic properties. 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to reduce inflammation in various animal models of arthritis and has also been used to study the effects of inflammation on various physiological processes. Additionally, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been used in studies investigating the role of inflammation in cancer and has been shown to have potential anti-cancer properties.
Propiedades
IUPAC Name |
2-[(4-methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10(2)8-14(9-13(15)16)19(17,18)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIFRYRTCHSWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B7465324.png)
![N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465337.png)
![2-(2,4-dichlorophenyl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7465341.png)
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7465345.png)
![5-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465349.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B7465355.png)
![3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)


![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7465375.png)

![Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7465388.png)

![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7465399.png)